molecular formula C24H19N3O3 B287110 methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Cat. No. B287110
M. Wt: 397.4 g/mol
InChI Key: JHWJFEWIVZBWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate is a chemical compound that has attracted significant attention from researchers in the field of medicinal chemistry. The compound has been shown to possess several potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. In

Scientific Research Applications

Methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. Additionally, methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has been shown to induce apoptosis in cancer cells, suggesting that it may exert its anti-cancer effects by promoting cell death.
Biochemical and Physiological Effects:
Methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has been shown to possess several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins, in response to inflammatory stimuli. Additionally, methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate in lab experiments is its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new therapies. However, one limitation of using methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate. One potential direction is the development of new therapies based on the compound's anti-inflammatory, analgesic, and anti-cancer properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects and limitations of its use. Finally, future research may focus on developing more efficient and cost-effective synthesis methods for methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate to increase its availability for research purposes.

Synthesis Methods

The synthesis of methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methyl iodide to yield the final compound.

properties

Product Name

methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 4-[(1,5-diphenylpyrazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C24H19N3O3/c1-30-24(29)18-12-14-19(15-13-18)26-23(28)21-16-25-27(20-10-6-3-7-11-20)22(21)17-8-4-2-5-9-17/h2-16H,1H3,(H,26,28)

InChI Key

JHWJFEWIVZBWFO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.